An In-Depth Technical Guide to 4-Ethoxy-1-naphthaldehyde (CAS 54784-08-6)
An In-Depth Technical Guide to 4-Ethoxy-1-naphthaldehyde (CAS 54784-08-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-Ethoxy-1-naphthaldehyde, a valuable building block in organic synthesis. Given the limited availability of experimental data for this specific compound, this document combines reported data for analogous structures with established chemical principles to offer a robust predictive profile. It is designed to equip researchers with the foundational knowledge necessary for its effective handling, synthesis, and application in drug discovery and materials science.
Molecular and Physicochemical Profile
4-Ethoxy-1-naphthaldehyde is an aromatic aldehyde characterized by a naphthalene scaffold, an ethoxy substituent at the 4-position, and a formyl group at the 1-position. These structural features govern its reactivity and physical properties.
Structural and General Data
| Property | Value | Source |
| CAS Number | 54784-08-6 | N/A |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Appearance | Predicted to be a pale yellow to light brown solid, based on analogous compounds. | [2] |
Predicted Physical Properties
| Property | Predicted Value | Rationale and Comparative Data |
| Melting Point | 30-40 °C | 4-Methoxy-1-naphthaldehyde has a reported melting point of 35-36 °C.[1][3][4] The slightly larger ethoxy group may lead to minor differences in crystal lattice packing and thus a similar melting point is expected. |
| Boiling Point | > 212 °C at 40 mmHg | 4-Methoxy-1-naphthaldehyde has a reported boiling point of 212 °C at 40 mmHg.[1] The boiling point of 4-Ethoxy-1-naphthaldehyde is expected to be slightly higher due to the increase in molecular weight and van der Waals forces. |
| Density | ~1.1-1.2 g/cm³ | Aromatic aldehydes typically have densities slightly greater than water. |
| Solubility | Soluble in common organic solvents such as ethanol, ether, and dichloromethane. Limited solubility in water. | The hydrophobic naphthalene core and the ethoxy group suggest poor water solubility, while the overall organic character indicates good solubility in organic solvents, similar to its methoxy analog.[2] |
Synthesis of 4-Ethoxy-1-naphthaldehyde
A highly plausible and efficient method for the synthesis of 4-Ethoxy-1-naphthaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 1-ethoxynaphthalene.[5][6]
Reaction Principle
The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, typically from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich naphthalene ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.[7]
Caption: Synthesis of 4-Ethoxy-1-naphthaldehyde via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[5][8]
Materials:
-
1-Ethoxynaphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1-ethoxynaphthalene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and slowly pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: General experimental workflow for the synthesis of 4-Ethoxy-1-naphthaldehyde.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group, the aromatic protons on the naphthalene ring, and the aldehyde proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | s | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and typically appears as a singlet in this region. |
| ~8.0-8.5 | m | 2H | Ar-H | Protons on the naphthalene ring adjacent to the aldehyde group are expected to be downfield due to its electron-withdrawing nature. |
| ~7.0-7.8 | m | 4H | Ar-H | Other aromatic protons on the naphthalene ring. |
| ~4.2 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, split into a quartet by the adjacent methyl group. |
| ~1.5 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | Aldehyde (C=O) | The carbonyl carbon of an aldehyde is characteristically found in this downfield region. |
| ~160 | Ar-C (C-OEt) | The aromatic carbon attached to the ethoxy group is expected to be significantly deshielded. |
| ~110-140 | Ar-C | Other aromatic carbons of the naphthalene ring. |
| ~64 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |
| ~15 | -OCH₂CH₃ | The methyl carbon of the ethoxy group. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2980, ~2870 | Medium-Weak | Aliphatic C-H Stretch (ethoxy group) |
| ~2820, ~2720 | Medium-Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1680 | Strong | Carbonyl (C=O) Stretch (conjugated aldehyde) |
| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1250 | Strong | Aryl-Alkyl Ether C-O Stretch |
Mass Spectrometry (MS) (Predicted)
Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 200 | [M]⁺• | Molecular ion |
| 172 | [M - C₂H₄]⁺• | Loss of ethene via a McLafferty-type rearrangement from the ethoxy group.[11] |
| 171 | [M - CHO]⁺ | Loss of the formyl radical. |
| 143 | [M - C₂H₄ - CHO]⁺ | Subsequent loss of the formyl radical from the m/z 172 fragment. |
Safety and Handling
As with all chemicals, 4-Ethoxy-1-naphthaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a chemical fume hood.
Hazard Classification
While a specific GHS classification for 4-Ethoxy-1-naphthaldehyde is not established, aromatic aldehydes are generally classified as follows:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Vilsmeier-Haack Reaction Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed with extreme caution in a fume hood, and appropriate quenching procedures should be followed.[5][12]
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